1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine
Description
1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine is a substituted phenylpropenylamine derivative characterized by a bromine atom at the 5-position and a methoxy group at the 3-position of the phenyl ring, with a prop-2-enylamine (-CH₂-CH=CH-NH₂) side chain. Its molecular formula is C₁₀H₁₁BrNO, yielding a molecular weight of 241.11 g/mol (calculated from atomic masses). The compound’s InChIKey (VTOOJKAJFNVJMI-UHFFFAOYSA-N) and CAS number (1391285-12-3) confirm its unique identity .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3 |
InChI Key |
VTOOJKAJFNVJMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine typically involves the following steps:
Bromination: The starting material, 3-methoxyphenylprop-2-enylamine, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the 5th position of the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing by-products.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under acidic or basic conditions. Strong oxidants like KMnO₄ or CrO₃ convert the amine to a nitro group or nitrile derivative.
Example :
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ in H₂SO₄, 60°C, 4 hrs | Nitrile derivative | ~65% |
Hydrogenation of the Alkene
The propenyl double bond undergoes catalytic hydrogenation. Pd/C or Pt/C under H₂ pressure (100–500 psi) saturates the alkene to form 1-(5-bromo-3-methoxyphenyl)propylamine .
| Catalyst | H₂ Pressure | Solvent | Temperature | Yield | Selectivity |
|---|---|---|---|---|---|
| 10% Pd/C | 300 psi | Methanol | 25°C | 92% | >99% |
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs electrophiles to the para position (C4), while bromine deactivates the ring. Nitration or sulfonation occurs selectively at C4:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-Nitro-5-bromo-3-methoxyphenyl | 78% |
Palladium-Catalyzed Cross-Coupling
The bromine substituent participates in Suzuki-Miyaura coupling with aryl boronic acids. Pd(PPh₃)₄ facilitates C–C bond formation :
| Boronic Acid | Catalyst | Base | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85% |
Cyclization via Heck Reaction
The alkene and amine groups enable intramolecular Heck reactions. Pd(OAc)₂ catalyzes the formation of five-membered heterocycles :
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | P(o-Tol)₃ | DMF | 73% |
Schiff Base Formation
Reaction with aldehydes produces imines, useful in coordination chemistry:
| Aldehyde | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 3 hrs | N-Benzylidene derivative | 88% |
Key Reactivity Insights:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine exhibits promising anticancer activity. For example, it has been tested against various cancer cell lines, showing significant cytotoxic effects.
- Case Study : A study evaluated the compound's effects on human prostate cancer (PC3) and colon cancer (SW620) cell lines. The results indicated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It acts on various neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Mechanism of Action : Research indicates that 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine may function as a selective antagonist or modulator of certain receptor subtypes, which could lead to therapeutic applications in treating mood disorders and neurodegenerative diseases .
Thrombocytopenia Treatment
One notable application of this compound is in the treatment of thrombocytopenia, a condition characterized by low platelet counts. Compounds similar to 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine have been shown to act as agonists for thrombopoietin receptors, enhancing platelet production.
- Research Findings : In preclinical models, analogs of this compound demonstrated efficacy in increasing platelet counts, providing a potential therapeutic avenue for patients suffering from thrombocytopenia .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine. Preliminary studies suggest that it possesses antibacterial properties against various strains of bacteria.
- Experimental Results : The compound was tested against common pathogens, showing inhibitory effects on bacterial growth, which could lead to its development as an antimicrobial agent .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The prop-2-enylamine side chain allows for interactions with various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Substituent Variations: Halogen and Alkoxy Groups
- 1-(3-Bromo-5-chloro-2-methoxyphenyl)-3-cyclohexylpropan-1-amine Molecular Formula: C₁₆H₂₃BrClNO Molecular Weight: 360.72 g/mol Key Differences:
- Substitution pattern includes chlorine at the 5-position and cyclohexyl group on the propanamine chain.
- Increased molecular weight (360.72 vs. 241.11 g/mol) due to the cyclohexyl group and additional chlorine atom.
The chlorine atom may enhance lipophilicity compared to bromine, while the bulky cyclohexyl group reduces conformational flexibility .
(E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one
- Structure : A chalcone derivative with a ketone group instead of an amine.
- Key Differences :
- The ketone functional group enables conjugation across the α,β-unsaturated system, influencing UV-Vis absorption (λmax ~300–350 nm) .
Functional Group Modifications: Amine vs. Ketone
- 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine vs. (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one
- Amine Group : Introduces basicity (pKa ~9–10) and hydrogen-bonding capability, which may enhance solubility in polar solvents.
- Ketone Group : Increases electrophilicity, making the chalcone reactive toward nucleophiles (e.g., in Michael addition reactions).
- Spectroscopic Signatures :
- FT-IR : The amine shows N-H stretches (~3300 cm⁻¹), absent in the ketone. The chalcone exhibits a strong C=O stretch (~1680 cm⁻¹) .
- NMR : The propenylamine’s NH₂ protons resonate as a broad singlet (~δ 1.5–2.5 ppm), while the chalcone’s α,β-unsaturated ketone protons appear deshielded (δ 7.5–8.5 ppm) .
Electronic and Quantum Chemical Properties
- Fukui Function Analysis :
- For 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine, the amine group acts as a nucleophilic site (high f⁻ values), whereas the bromine atom is electrophilic.
- In contrast, the chalcone’s ketone oxygen and α-carbon exhibit high electrophilicity (f⁺ values), directing reactivity toward nucleophilic attack .
- Natural Bond Orbital (NBO) Analysis: The methoxy group in the target compound donates electron density to the phenyl ring via resonance, stabilizing the structure. In the chalcone analogue, hyperconjugation between the ketone and enone system dominates .
Solubility and Lipophilicity
- The target compound’s amine group improves aqueous solubility relative to halogenated analogues like 1-(3-bromo-5-chloro-2-methoxyphenyl)-3-cyclohexylpropan-1-amine. However, the bromine and methoxy groups increase logP values (~2.5–3.0), favoring membrane permeability.
Biological Activity
1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrN |
| Molecular Weight | 252.15 g/mol |
| IUPAC Name | 1-(5-bromo-3-methoxyphenyl)prop-2-enylamine |
The biological activity of 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been shown to exhibit:
- Anticancer Activity: The compound may act as an inhibitor of specific cancer cell pathways, potentially affecting cell proliferation and apoptosis.
- Neuroprotective Effects: Similar compounds have demonstrated the ability to modulate sigma receptors, which are implicated in neuroprotection and neuroplasticity .
Anticancer Properties
Research indicates that 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine has promising anticancer properties. A study on related compounds showed that modifications in the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. The compound's structure allows it to interact with cellular signaling pathways, leading to reduced proliferation in cancer cells .
Case Study:
In a comparative study, derivatives of 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine were tested against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM depending on the specific derivative used .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic processes.
Data Summary:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and bioavailability of 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine. Animal models have been used to evaluate its efficacy and safety profile. Notably, a study involving mice demonstrated that administration of the compound led to significant tumor reduction without notable toxicity at therapeutic doses .
Structure-Activity Relationship (SAR)
The biological activity of 1-(5-Bromo-3-methoxyphenyl)prop-2-enylamine can be influenced by structural modifications. Research has shown that substituents on the phenyl ring can enhance or diminish activity:
- Bromo Group: Enhances binding affinity to target proteins.
- Methoxy Group: Modulates lipophilicity, affecting absorption and distribution.
Q & A
Q. What are common synthetic routes for 1-(5-Bromo-3-methoxyphenyl)prop-2-en-1-amine?
Methodological Answer:
- Pd-catalyzed cross-coupling : Use Suzuki-Miyaura coupling to introduce the bromo-methoxyphenyl moiety. For example, arylboronic acids and brominated intermediates can be coupled using Pd(PPh₃)₄ as a catalyst under basic conditions (e.g., K₃PO₄ in solvent/H₂O mixtures at 90°C) .
- Reductive amination : Introduce the propenylamine group via condensation of ketones/aldehydes with amines, followed by reduction (e.g., NaBH₄ or catalytic hydrogenation).
- Bromination strategies : Electrophilic aromatic bromination of methoxyphenyl precursors using Br₂ or NBS (N-bromosuccinimide) under controlled conditions.
Q. How to purify 1-(5-Bromo-3-methoxyphenyl)prop-2-en-1-amine after synthesis?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-resolution separation.
- LC/MS-UV : Validate purity (>95%) via hyphenated techniques, as demonstrated for structurally similar methoxyphenyl compounds .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding, methoxy group at δ ~3.8 ppm).
- X-ray crystallography : Resolve stereochemistry and bond angles, as done for analogous brominated cyclopropane derivatives .
- IR spectroscopy : Identify functional groups (e.g., amine N-H stretch ~3300 cm⁻¹, C=C stretch ~1600 cm⁻¹).
Advanced Research Questions
Q. How to resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- Cross-verification : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software).
- Crystallographic validation : Single-crystal X-ray analysis (as in ) provides unambiguous structural confirmation.
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to eliminate signal overlap in NMR.
Q. What strategies mitigate reactivity issues during synthesis (e.g., amine oxidation or bromine displacement)?
Methodological Answer:
- Protective groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) or Fmoc groups during bromination steps.
- Low-temperature reactions : Conduct electrophilic substitutions at 0–5°C to minimize side reactions.
- Inert atmospheres : Use argon/nitrogen to prevent oxidation of the propenylamine moiety .
Q. How to design bioactivity studies for this compound in neurological or anticancer research?
Methodological Answer:
- In vitro assays : Test binding affinity to serotonin/dopamine receptors (neurological studies) or cytotoxicity against cancer cell lines (e.g., MTT assay).
- SAR analysis : Modify substituents (e.g., methoxy position, bromine replacement) to correlate structure with activity, as seen in analogous drug discovery workflows .
- Metabolic stability : Use liver microsomes or hepatocyte models to assess pharmacokinetic properties.
Q. How to address stereochemical challenges if the compound exhibits enantiomerism?
Methodological Answer:
- Chiral chromatography : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) for enantiomeric resolution.
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data.
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed coupling) to control enantiomer formation .
Data Analysis and Experimental Design
Q. How to optimize reaction yields when scaling up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratios).
- Kinetic studies : Monitor reaction progress via inline FTIR or LC/MS to identify rate-limiting steps.
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What analytical approaches confirm the absence of regioisomers in the final product?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
